Dimethyl acid pyrophosphate
Description
Significance of Dimethylallyl Pyrophosphate as a Fundamental Chemical Entity in Biochemical Pathways
Dimethylallyl pyrophosphate and its isomer, isopentenyl pyrophosphate (IPP), are the universal five-carbon precursors for all isoprenoid compounds. nih.gov These two molecules are synthesized through two primary and distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. microbiologyresearch.orgwikipedia.org The MVA pathway is active in eukaryotes (including humans), archaea, and some bacteria, while the MEP pathway is utilized by most bacteria, plant chloroplasts, and various protozoa. wikipedia.orgnih.gov
In eukaryotes, the MVA pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid to produce IPP, which is then isomerized to DMAPP. wikipedia.org Conversely, the MEP pathway, often called the non-mevalonate pathway, starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate. microbiologyresearch.org Regardless of the pathway, the end products are the same: IPP and DMAPP. wikipedia.org
DMAPP's unique chemical structure, featuring a reactive pyrophosphate leaving group, makes it an excellent electrophile. This property is central to its function, allowing it to initiate the chain-elongation process of isoprenoid synthesis by reacting with the nucleophilic IPP. reactome.org This fundamental condensation reaction is the first step in building the carbon backbones of all terpenes and terpenoids. e3s-conferences.org
Overview of its Central Role in Isoprenoid and Terpenoid Biosynthesis Research
DMAPP's role is that of the "primer" or the initial building block in the assembly of isoprenoid chains. The enzyme isopentenyl pyrophosphate isomerase catalyzes the reversible conversion of IPP to DMAPP, ensuring the availability of both the nucleophilic (IPP) and electrophilic (DMAPP) partners for biosynthesis. wikipedia.orgreactome.org
The biosynthesis of larger isoprenoids proceeds in a sequential, head-to-tail fashion:
Geranyl Pyrophosphate (GPP): DMAPP (C5) condenses with one molecule of IPP (C5) to form the ten-carbon (C10) compound GPP, the precursor to monoterpenes. ontosight.ai
Farnesyl Pyrophosphate (FPP): GPP then reacts with another IPP molecule to yield the fifteen-carbon (C15) FPP, from which sesquiterpenes are derived. britannica.com
Geranylgeranyl Pyrophosphate (GGPP): A subsequent reaction with IPP produces the twenty-carbon (C20) GGPP, the precursor for diterpenes. taylorandfrancis.com
These linear pyrophosphates are the direct precursors to the vast array of cyclic and acyclic isoprenoids found in nature. e3s-conferences.org For instance, the tail-to-tail coupling of two FPP molecules leads to squalene, the precursor to all triterpenes and steroids, including cholesterol. britannica.com Research using radiolabeled DMAPP, such as its ¹⁴C-labeled form, has been instrumental in tracing these biochemical pathways and understanding the metabolism of isoprenoids in various organisms. ontosight.ai
Historical Context of Mechanistic Studies on Isoprenyl Pyrophosphate Precursors
The understanding of isoprenoid biosynthesis has evolved significantly over more than a century. In 1887, chemist Otto Wallach first noted that the diverse structures of terpenes could be conceptually broken down into fundamental five-carbon units, an idea that became known as the isoprene (B109036) rule. britannica.comnumberanalytics.com For decades, however, the actual biological "active isoprene" unit remained a mystery.
A major breakthrough occurred in the 1950s through the work of Konrad Bloch and Feodor Lynen, who discovered that the biosynthesis of these compounds begins with acetyl coenzyme A. britannica.com Their research identified mevalonic acid as a key, previously unknown intermediate in the pathway to cholesterol. britannica.comnih.gov This series of discoveries established the MVA pathway as the route to the elusive "active isoprene."
It wasn't until later that the true five-carbon building blocks, IPP and its isomer DMAPP, were identified. britannica.com For a long time, the MVA pathway was believed to be the sole route for their synthesis. nih.gov However, observations that many bacteria lacked the genes for the MVA pathway, despite producing essential isoprenoids, pointed to the existence of an alternative route. nih.gov This led to the discovery of the MVA-independent, or MEP, pathway in the 1990s, a finding that reshaped the understanding of this fundamental area of biochemistry. microbiologyresearch.orgnih.gov The elucidation of both the MVA and MEP pathways, and the central role of IPP and DMAPP within them, represents a cornerstone of modern metabolic research. pnas.org
Data Tables
Table 1: Key Pathways for DMAPP Biosynthesis
| Pathway Name | Common Organisms | Primary Precursors | Key Intermediate |
| Mevalonate (MVA) Pathway | Eukaryotes, Archaea, some Bacteria | Acetyl-CoA | Mevalonic Acid |
| Methylerythritol 4-Phosphate (MEP) Pathway | Most Bacteria, Plant Plastids, Apicomplexa | Pyruvate, Glyceraldehyde 3-Phosphate | 2-C-methyl-D-erythritol 4-phosphate |
Table 2: Isoprenoid Precursors Derived from DMAPP Condensation
| Precursor Name | Carbon Atoms | Composition | Class of Terpenoids Derived |
| Geranyl Pyrophosphate (GPP) | 10 | 1x DMAPP + 1x IPP | Monoterpenoids |
| Farnesyl Pyrophosphate (FPP) | 15 | 1x DMAPP + 2x IPP | Sesquiterpenoids, Triterpenoids (via Squalene) |
| Geranylgeranyl Pyrophosphate (GGPP) | 20 | 1x DMAPP + 3x IPP | Diterpenoids, Tetraterpenoids (via Phytoene) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[hydroxy(methoxy)phosphoryl] methyl hydrogen phosphate | |
|---|---|---|
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InChI |
InChI=1S/C2H8O7P2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3,(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
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InChI Key |
BPNLLIHZSAFABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
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Canonical SMILES |
COP(=O)(O)OP(=O)(O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C2H8O7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | DIMETHYL ACID PYROPHOSPHATE | |
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DSSTOX Substance ID |
DTXSID2044632 | |
| Record name | Dimethyl dihydrogen diphosphate | |
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Molecular Weight |
206.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
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Physical Description |
Dimethyl acid pyrophosphate appears as a liquid. Noncombustible. May severely irritate skin, eyes and mucous membranes. Avoid contact., Liquid | |
| Record name | DIMETHYL ACID PYROPHOSPHATE | |
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| Record name | Diphosphoric acid, P,P'-dimethyl ester | |
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CAS No. |
68155-93-1; 26644-00-8, 26644-00-8, 68155-93-1 | |
| Record name | DIMETHYL ACID PYROPHOSPHATE | |
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| Record name | P,P′-Dimethyl (diphosphate) | |
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| Record name | Dimethyl acid pyrophosphate | |
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| Record name | Dimethyl dihydrogen diphosphate | |
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| Record name | P,P'-dimethyl dihydrogen diphosphate | |
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| Record name | DIMETHYL ACID PYROPHOSPHATE | |
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Enzymatic Transformations and Mechanistic Insights Involving Dimethyl Acid Pyrophosphate
Phosphorylation Reactions Catalyzed by Dimethyl Acid Pyrophosphate-Dependent Enzymes
The nomenclature "this compound-dependent" in the context of phosphorylation can be misleading. In its canonical biochemical role, DMAPP is not a donor of a phosphate (B84403) group to other molecules in the way that ATP is. Instead, the pyrophosphate group of DMAPP functions as a crucial leaving group in reactions catalyzed by prenyltransferases. This departure is fundamental to the generation of a reactive allylic carbocation, which is then attacked by a nucleophile. This process results in the transfer of the dimethylallyl group, not a phosphate group.
Role of DMAPP as a Phosphate Group Donor in Specific Enzymatic Systems
Current scientific literature does not support the role of DMAPP as a direct phosphate group donor in enzymatic systems. Its established function is to provide the dimethylallyl moiety for the synthesis of larger isoprenoid molecules. The energy stored in the pyrophosphate bond is utilized to facilitate the departure of the pyrophosphate group, thereby promoting the formation of a carbocation intermediate that is central to prenyltransferase activity.
Mechanistic Implications for Metabolic Regulation and Energy Transfer through Phosphorylation
While DMAPP itself is not a direct phosphorylating agent, its synthesis and consumption are intrinsically linked to cellular energy status and metabolic regulation. The biosynthesis of DMAPP, through both the mevalonate (B85504) and methylerythritol phosphate (MEP) pathways, requires ATP for phosphorylation steps. For instance, the phosphorylation of mevalonate and its subsequent conversion to isopentenyl pyrophosphate (IPP), the isomer of DMAPP, are ATP-dependent processes. Therefore, the availability of DMAPP is indirectly regulated by the cell's energy charge (the ratio of ATP to ADP and AMP).
The consumption of DMAPP in prenyltransferase reactions is a key regulatory point in isoprenoid biosynthesis. The commitment of DMAPP to the formation of various isoprenoids directs metabolic flux towards specific end products, a process that is tightly regulated by the cell's developmental and environmental status.
Prenyltransferase Reactions Initiated by this compound
The primary and most extensively studied role of DMAPP is as the initiator of prenyltransferase reactions. These enzymes catalyze the sequential addition of five-carbon isoprene (B109036) units, leading to the formation of a diverse array of linear and cyclic isoprenoid compounds.
Condensation Reactions with Isopentenyl Pyrophosphate (IPP) to Form Higher Isoprenoids
The archetypal prenyltransferase reaction is the head-to-tail condensation of DMAPP with its isomer, isopentenyl pyrophosphate (IPP). This reaction is catalyzed by a class of enzymes known as isoprenyl diphosphate (B83284) synthases, such as farnesyl pyrophosphate synthase (FPPS). proteopedia.org In the first step, DMAPP serves as the electrophilic primer, and IPP acts as the nucleophile. The pyrophosphate group of DMAPP departs, leading to the formation of a dimethylallyl cation. This cation is then attacked by the double bond of IPP, resulting in the formation of a ten-carbon intermediate, geranyl pyrophosphate (GPP). pearson.com GPP can then undergo further condensation with another molecule of IPP to form the fifteen-carbon farnesyl pyrophosphate (FPP), and so on, to generate longer-chain isoprenoids. proteopedia.orgtaylorandfrancis.com
| Enzyme | Substrates | Product | Chain Length |
| Geranyl Pyrophosphate Synthase (GPPS) | DMAPP + IPP | Geranyl Pyrophosphate (GPP) | C10 |
| Farnesyl Pyrophosphate Synthase (FPPS) | GPP + IPP | Farnesyl Pyrophosphate (FPP) | C15 |
| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | FPP + IPP | Geranylgeranyl Pyrophosphate (GGPP) | C20 |
Detailed Mechanistic Analysis of Key Prenyltransferases (e.g., Farnesyl Pyrophosphate Synthase, Dimethylallyltryptophan Synthase)
The mechanisms of prenyltransferases have been the subject of intensive investigation, revealing elegant strategies for the control of highly reactive carbocationic intermediates.
Farnesyl Pyrophosphate Synthase (FPPS): The reaction mechanism of FPPS is a cornerstone of isoprenoid biosynthesis. cortland.edu The process begins with the binding of DMAPP and IPP to the enzyme's active site. proteopedia.org The departure of the pyrophosphate group from DMAPP is facilitated by coordination with divalent metal ions, typically Mg2+, and interactions with conserved aspartate-rich motifs within the active site. nih.gov This leads to the formation of a resonance-stabilized allylic carbocation. nih.gov The enzyme's active site is exquisitely shaped to protect this highly reactive intermediate from premature quenching by water and to orient it precisely for nucleophilic attack by the C3-C4 double bond of IPP. nih.gov Following the carbon-carbon bond formation, a proton is eliminated from the C2 of the original IPP moiety, regenerating a double bond and yielding the elongated isoprenoid pyrophosphate product. nih.gov
Dimethylallyltryptophan Synthase (DMATS): This enzyme catalyzes the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring, a key step in the biosynthesis of ergot alkaloids. acs.orgwikipedia.org The mechanism of DMATS involves an electrophilic aromatic substitution. nih.gov Similar to FPPS, the reaction is initiated by the dissociation of the pyrophosphate group from DMAPP to generate a dimethylallyl cation. acs.org This carbocationic intermediate is stabilized within the enzyme's active site, which is rich in aromatic residues that can engage in cation-π interactions. nih.gov The indole ring of tryptophan then acts as the nucleophile, attacking the carbocation. wikipedia.org Evidence suggests a dissociative (SN1-like) mechanism where a discrete dimethylallyl cation is formed. acs.org The enzyme plays a crucial role in directing the attack to the C4 position, despite other positions on the indole ring being more electronically favored for electrophilic attack. acs.org This regioselectivity is enforced by the precise positioning of the substrates within the active site. nih.gov A final deprotonation step restores the aromaticity of the indole ring, yielding 4-dimethylallyl-L-tryptophan. wikipedia.org
The study of these enzymes provides fundamental insights into how nature harnesses and controls the reactivity of carbocations to construct complex and diverse molecular architectures from the simple five-carbon building block, dimethylallyl pyrophosphate.
Elucidation of Enzyme Active Site Dynamics and Substrate Specificity
The enzymatic utilization of dimethylallyl pyrophosphate (DMAPP) is predominantly carried out by prenyltransferases, a diverse class of enzymes that catalyze the transfer of the dimethylallyl group to an acceptor molecule. The dynamics of the enzyme active site and the structural features that govern substrate specificity are crucial for understanding their catalytic mechanisms.
Prenyltransferases that use DMAPP often exhibit a characteristic structural fold, such as the α/β barrel, which forms a deep, encapsulated cavity for the binding of substrates. ustc.edu.cn Crystal structure analyses of these enzymes reveal that the binding of the acceptor substrate can induce significant conformational changes, effectively closing off a solvent-exposed channel. ustc.edu.cnwikipedia.org This substrate-mediated closure is critical for catalysis as it shields the reactive allylic carbocation, formed upon the ionization of DMAPP, from being quenched by water molecules, thereby preventing a nonproductive reaction. wikipedia.org A cluster of hydrophobic residues typically lines the active site, further protecting these reactive intermediates. ustc.edu.cn
Substrate specificity in these enzymes is multifaceted. While DMAPP is a primary prenyl donor, some prenyltransferases exhibit promiscuity, accepting other donors like geranyl pyrophosphate (GPP). wikipedia.org For instance, the enzyme DMATS1 from Fusarium fujikuroi can utilize both DMAPP and GPP, although kinetic analyses show a 25-fold higher catalytic efficiency with DMAPP, indicating it is the preferred substrate. wikipedia.org The structural basis for this broadened specificity lies in the active site's ability to accommodate the larger GPP molecule. wikipedia.org
Conversely, the nature of the acceptor substrate can influence the enzyme's specificity for the donor substrate. The aromatic prenyltransferase NphB, for example, naturally uses GPP. However, when presented with a non-natural acceptor substrate, sulfabenzamide, its donor specificity shifts, and it preferentially utilizes DMAPP. nih.gov This demonstrates that interactions with the acceptor molecule can modulate the active site's conformation to favor a different donor.
The regiospecificity of the prenylation reaction is precisely controlled by the orientation of the substrates within the active site. In the Tyr-prenylating enzyme PagF, the C-1 atom of the dimethylallyl group is positioned directly above the phenolic oxygen of the tyrosine substrate at a distance of 2.8–3.1 Å, favoring the reaction at this position. wikipedia.org Similarly, in coumarin-specific prenyltransferases like PsPT1 and PsPT2, specific amino acid residues determine whether the prenyl group is attached to the C6 or C8 position of the umbelliferone (B1683723) acceptor. mdpi.com Site-directed mutagenesis studies have shown that mutating a single amino acid can significantly alter the enzyme's affinity for both DMAPP and the acceptor substrate, thereby affecting the reaction's regiospecificity. mdpi.com
Table 1: Kinetic Parameters of Coumarin Prenyltransferases with DMAPP
| Enzyme | Acceptor Substrate | Product Position | Km for DMAPP (μM) | Km for Acceptor (μM) |
| PsPT1 | Umbelliferone | C6 (major) | 5 ± 1 | 2.7 ± 0.6 |
| PsPT2 | Umbelliferone | C8 (major) | 7.6 ± 0.8 | 10 ± 1 |
| PsPT2 (D2P8 mutant) | Umbelliferone | C8 | 100 ± 20 | 50 ± 4 |
Data sourced from studies on prenyltransferases from Pastinaca sativa. mdpi.com
Hydrolytic and Oxidative Cleavage Pathways of this compound and its Derivatives
Enzymatic Hydrolysis by Ectonucleotide Pyrophosphatases and Pyrophosphatases
The pyrophosphate bond in DMAPP is a high-energy phosphoanhydride bond, susceptible to hydrolytic cleavage by various enzymes. nih.gov This hydrolysis serves to regulate cellular processes and is a key feature of pyrophosphate metabolism.
Ectonucleotide Pyrophosphatase/Phosphodiesterases (ENPPs) are a family of enzymes, often membrane-bound, that hydrolyze phosphate diester bonds in a range of extracellular substrates. nih.gov The best-characterized member, ENPP1, is known to hydrolyze ATP to generate AMP and inorganic pyrophosphate (PPi). nih.govmdpi.com This function is critical in processes like bone mineralization, where PPi acts as an inhibitor. nih.gov The catalytic activity of ENPPs is directed towards a phosphate diester bond, which is the defining feature of the family. nih.gov
The substrate specificity of ENPP1 is conferred by a well-defined nucleotide-binding slot, which involves π–π stacking interactions with the nitrogenous base of the substrate. nih.gov While ATP is a primary physiological substrate, ENPP1 can hydrolyze various nucleotides. mdpi.comnih.gov Given that ENPPs act on phosphate diester and pyrophosphate linkages, it is mechanistically plausible that they could hydrolyze the P-O-P bond of DMAPP, although specific studies detailing the kinetics of DMAPP as a direct substrate for ENPPs are not prevalent. The hydrolysis would yield dimethylallyl monophosphate and inorganic phosphate.
Inorganic Pyrophosphatases (PPases) are ubiquitous enzymes that catalyze the highly exergonic hydrolysis of inorganic pyrophosphate (PPi) into two orthophosphate ions. nih.govspringernature.com This reaction is fundamental in cellular bioenergetics, as it drives many biosynthetic reactions (such as DNA synthesis and fatty acid activation) forward by removing the PPi product. nih.govspringernature.com The active site of PPases often contains metal ions, such as Mg²⁺, which are crucial for catalysis. nih.gov Studies on E. coli inorganic pyrophosphatase show a tremendous rate enhancement of approximately 2 x 10¹²-fold over the spontaneous hydrolysis of PPi. nih.govmdpi.com While the primary substrate for these enzymes is inorganic pyrophosphate itself, the fundamental catalytic machinery is designed to cleave the P-O-P bond, a structure also present in DMAPP.
Table 2: Comparison of Catalyzed vs. Non-catalyzed Pyrophosphate Hydrolysis
| Condition | Catalyst | Rate Constant (s⁻¹) | Rate Enhancement (fold) |
| 25 °C, pH 8.5 | None (spontaneous) | 2.8 x 10⁻¹⁰ | 1 |
| 25 °C, pH 8.5 | E. coli Inorganic Pyrophosphatase | 570 | 2 x 10¹² |
Chemical Oxidation Mechanisms of DMAPP Analogues and Pyrophosphate Bonds
While hydrolytic cleavage is the most common fate of pyrophosphate bonds, chemical oxidation presents an alternative pathway for the degradation of organophosphates, including analogues of DMAPP.
The term "oxidative cleavage" typically refers to reactions where a bond is broken and the atoms involved are simultaneously oxidized. ucla.edumasterorganicchemistry.com In the context of many organic molecules, this often involves the cleavage of carbon-carbon bonds. ucla.edu For organophosphorus compounds, oxidation can refer to several processes. One common reaction is the oxidative conversion of organothiophosphates (containing a P=S bond) to their organophosphate (P=O) counterparts, a process that can biologically activate certain pesticides. wikipedia.org
The chemical oxidation of organophosphate compounds can also be initiated by highly reactive species such as hydroxyl (OH) radicals in the environment. ustc.edu.cn These reactions can lead to the formation of various transformation products. However, these oxidative processes primarily target the organic substituents attached to the phosphate group or other parts of the molecule rather than inducing a direct oxidative cleavage of the robust P-O-P pyrophosphate bond itself.
In contrast to the well-documented hydrolytic cleavage, specific mechanisms for the direct oxidative cleavage of the pyrophosphate bond are not as well-established. The P-O-P bond is more susceptible to nucleophilic attack by water (hydrolysis), a process that can be catalyzed non-enzymatically by metal ions. For instance, ions such as Zr⁴⁺ and Th⁴⁺ have been shown to effectively catalyze the symmetrical hydrolysis of pyrophosphate linkages, even at low temperatures. nih.govnih.gov This highlights that under chemical conditions, hydrolysis is a highly favored cleavage pathway for the pyrophosphate bond over oxidation. Exposure of organophosphate compounds to conditions that generate oxidative stress can lead to increased production of reactive oxygen species (ROS), which in turn can cause secondary damage to biological systems through processes like lipid peroxidation. nih.gov
Advanced Analytical Methodologies for Dimethyl Acid Pyrophosphate Research
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for the analysis of DMAPP and other pyrophosphates, enabling their separation from complex mixtures for subsequent detection and quantification.
While DMAPP itself is a non-volatile salt, gas chromatography (GC) is a valuable technique for analyzing the volatile products that result from its hydrolysis or enzymatic conversion. The hydrolysis of DMAPP yields inorganic pyrophosphate and dimethylallyl alcohol, a volatile compound amenable to GC analysis. This approach is particularly useful for monitoring the activity of phosphatases or other enzymes that cleave the pyrophosphate moiety.
In a typical GC analysis, the volatile alcohol is separated from the sample matrix in a heated column and detected, often by a flame ionization detector (FID) or mass spectrometry (MS). GC-MS provides the added advantage of mass-based identification, confirming the structure of the volatile product. This technique is widely applied in the broader field of alcoholic beverage and fuel analysis to separate and quantify various volatile alcohols, demonstrating its robustness for such applications youtube.comshimadzu.comcabidigitallibrary.orgcloudfront.net. The principles used for analyzing volatile components in these complex mixtures are directly applicable to studying the products of DMAPP degradation youtube.comshimadzu.comunibo.it.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the premier technique for the direct, sensitive, and specific quantification of DMAPP and other isoprenoid pyrophosphates in biological samples. This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and quantification offered by tandem mass spectrometry.
Researchers have developed robust LC-MS/MS methods for the simultaneous analysis of multiple pyrophosphates, including DMAPP, isopentenyl pyrophosphate (IPP), geranyl pyrophosphate (GPP), and farnesyl pyrophosphate (FPP). These methods typically employ reversed-phase chromatography, often using C18 columns, with mobile phases consisting of aqueous ammonium bicarbonate and an organic modifier like acetonitrile, sometimes containing an ion-pairing agent such as triethylamine. Detection is achieved in negative ionization mode, monitoring specific precursor-to-product ion transitions for each analyte, which ensures high selectivity. The high sensitivity of LC-MS/MS allows for the quantification of these crucial metabolites in various biological matrices, including plasma and cell extracts.
| Analyte | Matrix | Column Type | Limit of Quantification (LOQ) | Precision (% CV) | Accuracy (% Bias) |
|---|---|---|---|---|---|
| DMAPP | Plasma | Multi-modal C18 | 0.1 µg/mL | 1.9-12.3% | 89.6-111.8% |
| IPP | Plasma | Multi-modal C18 | 0.1 µg/mL | 1.9-12.3% | 89.6-111.8% |
| GPP | Plasma | Multi-modal C18 | 0.05 µg/mL | 1.9-12.3% | 89.6-111.8% |
| FPP | Plasma | Multi-modal C18 | 0.05 µg/mL | 1.9-12.3% | 89.6-111.8% |
This interactive table summarizes the performance of a validated LC-MS/MS method for pyrophosphate analysis.
Spectroscopic and Electrochemical Approaches in DMAPP Research
Spectroscopic and electrochemical methods provide deeper insights into the molecular dynamics, reaction mechanisms, and real-time detection of DMAPP and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate mechanisms of enzymes involved in terpenoid biosynthesis, where DMAPP is a central player. By using isotopically labeled substrates, researchers can track the fate of specific atoms through complex reaction pathways nih.gov.
³¹P NMR: With a natural abundance of 100% and high sensitivity, the ³¹P nucleus is an excellent probe for studying phosphorus-containing compounds like DMAPP oxinst.commdpi.com. ³¹P NMR spectroscopy provides direct information about the chemical environment of the pyrophosphate group. Changes in the chemical shift of the phosphorus signals can indicate substrate binding, product formation, or the presence of enzyme-bound intermediates nih.govresearchgate.netresearchgate.net. This technique allows for the real-time, simultaneous quantification of multiple phosphorylated metabolites in an assay, offering a significant advantage over traditional methods mdpi.comresearchgate.net.
¹H, ¹³C, and ²H NMR: In conjunction with isotopic labeling, these NMR techniques are used to determine the structure and stereochemistry of products derived from DMAPP. For instance, studies using ¹³C- and ²H-labeled precursors have been instrumental in mapping the biosynthetic pathways of terpenes, clarifying the precise rearrangements and cyclizations that occur nih.govresearchgate.net. Such studies provide definitive evidence for the catalytic mechanisms of terpene synthases and other enzymes that utilize DMAPP as a substrate nih.gov.
Spectrophotometric (colorimetric) and fluorimetric assays offer convenient and high-throughput methods for detecting the inorganic pyrophosphate (PPi) that is released from DMAPP during many enzymatic reactions. These assays are often used to measure the activity of enzymes like DNA polymerases, cyclases, and pyrophosphatases nih.govmdpi.comcreative-enzymes.com.
A common strategy involves a coupled enzyme assay. In one such system, PPi is used by pyruvate (B1213749) phosphate (B84403) dikinase to produce ATP, which is then used in a luciferase-catalyzed reaction that generates light mdpi.com. Another approach involves the enzymatic conversion of PPi to pyruvate, which is then oxidized to produce hydrogen peroxide. The hydrogen peroxide reacts with a probe to generate a highly colored or fluorescent product sigmaaldrich.com. The resulting signal, measured as an increase in absorbance or fluorescence, is directly proportional to the amount of PPi produced sigmaaldrich.com.
A different class of sensors utilizes metal-ion complexes. These probes often consist of a fluorophore whose emission is quenched upon binding to a metal ion like Cu²⁺. Because PPi is a strong chelator of metal ions, its presence in a sample will sequester the metal ions from the probe, leading to a restoration or "turn-on" of fluorescence nih.gov. These methods are highly selective and sensitive, enabling the detection of pyrophosphate at very low concentrations.
| Assay Type | Principle | Detection Mode | Wavelengths (nm) | Detection Limit |
|---|---|---|---|---|
| Enzyme-Coupled | Enzymatic cascade produces H₂O₂ which reacts with a probe | Colorimetric | Absorbance: 570 | 1.8 µM |
| Enzyme-Coupled | Enzymatic cascade produces H₂O₂ which reacts with a probe | Fluorometric | Ex: 535 / Em: 587 | 1.8 µM |
| Fluorogenic Sensor | Direct binding of PPi to a proprietary sensor | Fluorometric | Ex: 316 / Em: 456 | ~0.3 µM |
| Thulium(III) Complex | PPi binding to Tm(QS)₃ enhances fluorescence | Fluorometric | N/A | 2.3 x 10⁻⁸ M |
This interactive table compares different detection strategies for pyrophosphate derivatives.
Electrochemical biosensors represent a rapidly advancing frontier for the detection of pyrophosphate anions, offering high sensitivity, selectivity, and the potential for real-time monitoring in biological contexts nih.govmdpi.commdpi.com. These sensors convert the biological recognition of PPi into a measurable electrical signal.
Surface Plasmon Resonance (SPR): SPR is an optical technique that detects changes in the refractive index at the surface of a thin metal film, typically gold wikipedia.orgresearchgate.net. For PPi detection, the gold surface is functionalized with a receptor molecule that has a high affinity for pyrophosphate. When PPi from a sample binds to these receptors, it causes a change in the local refractive index, which is detected as a shift in the SPR angle nih.govencyclopedia.pubfrontiersin.org. This label-free method is highly sensitive and can monitor binding events in real-time nih.gov.
Other Electrochemical Methods: A variety of other electrochemical principles are being explored for PPi sensing. These include amperometric, potentiometric, and impedimetric sensors, where the binding of PPi to a modified electrode surface results in a change in current, potential, or impedance, respectively mdpi.com. These platforms combine the high selectivity of biological recognition elements with the high sensitivity of electrochemical transduction, paving the way for the development of low-cost, portable devices for PPi detection in clinical and research settings nih.gov.
Theoretical and Computational Chemistry Studies of Dimethyl Acid Pyrophosphate
Quantum Chemical Investigations of Reactivity and Molecular Structure
Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing fundamental insights into electron distribution, molecular geometry, and reactivity. These in silico approaches are particularly valuable for studying pyrophosphates, whose reactivity is governed by the electronic nature of the diphosphate (B83284) leaving group.
Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods used to study the electronic structure of molecules like DMAPP. mpg.de Ab initio methods derive results directly from first principles without experimental data, while DFT calculates the electronic structure based on the electron density, offering a favorable balance between computational cost and accuracy. nih.govyoutube.com
DFT studies have been instrumental in elucidating the reactivity of DMAPP and related prenyl pyrophosphates in the context of terpene synthase activity. acs.org For instance, DFT calculations can map the potential energy surface for the cleavage of the C-O bond, which is the initial and often rate-limiting step in many enzymatic reactions involving DMAPP. This step involves the ionization of DMAPP to a dimethylallyl carbocation and a pyrophosphate anion. Theoretical calculations help quantify the energy barrier for this process and analyze how the enzyme active site stabilizes the resulting high-energy carbocation intermediate. researchgate.net
Key electronic properties of DMAPP that can be analyzed using these methods include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For DMAPP, the HOMO is typically located on the C=C double bond, indicating its nucleophilic character, while the LUMO is associated with the C-O σ* antibonding orbital, highlighting the electrophilic nature of the allylic carbon upon pyrophosphate departure.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, revealing the partial positive charge on the allylic carbon and the negative charge on the pyrophosphate group, which explains the molecule's predisposition to ionization.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying regions susceptible to electrophilic or nucleophilic attack.
Table 1: Representative Parameters in Quantum Chemical Studies of DMAPP and Analogs
| Parameter | Method | Basis Set | Finding |
| Geometry Optimization | DFT (B3LYP) | 6-31G(d,p) | Provides equilibrium bond lengths, angles, and dihedrals for ground state and transition state structures. |
| Reaction Energy Profile | DFT (B3LYP) | cc-pVQZ | Calculates the energy barriers for key reaction steps, such as pyrophosphate departure. nih.gov |
| Charge Distribution | NBO Analysis | 6-311+G** | Quantifies atomic charges, confirming the polarization of the C-O bond. |
| Electronic Transitions | TD-DFT | aug-cc-pVTZ | Predicts UV-visible absorption spectra, although less common for this type of molecule. |
The biological activity of DMAPP is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation around its single bonds. The flexibility of the P-O-P linkage and the C-O-P bonds in DMAPP allows it to adopt various conformations, only some of which may be suitable for binding to an enzyme's active site.
Computational studies on model compounds, such as the dimethyl phosphate (B84403) monoanion, have provided foundational knowledge about the conformational preferences of the phosphate ester backbone. acs.org These calculations map the potential energy as a function of the torsion angles (dihedral angles) around the P-O and C-O bonds. The results typically show that staggered conformations are energetically preferred over eclipsed ones to minimize steric hindrance and electrostatic repulsion. acs.org
For DMAPP, key torsional angles include those defining the orientation of the dimethylallyl group relative to the pyrophosphate tail. The specific conformation adopted by DMAPP within an enzyme active site is crucial for catalysis, as the enzyme often pre-organizes the substrate into a reactive conformation that lowers the activation energy of the reaction. acs.org For example, terpene synthase enzymes must bind DMAPP in a conformation that properly aligns the molecule for subsequent nucleophilic attack by isopentenyl pyrophosphate (IPP).
Table 2: Calculated Rotational Energy Barriers for a Model Phosphate Diester
| Rotational Bond | Dihedral Angle(s) | Method | Calculated Barrier (kcal/mol) | Significance |
| P-O-C-C | ω, ω' | Ab initio | ~3-5 | Governs the orientation of the alkyl group relative to the phosphate. |
| C-O-P-O | α, β | Ab initio | ~1-3 | Determines the overall shape and flexibility of the pyrophosphate chain. |
Data are illustrative based on studies of model compounds like dimethyl phosphate. acs.org
Molecular Dynamics and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Enzymatic Reactions
While quantum chemistry is excellent for studying isolated molecules, understanding enzymatic reactions requires methods that can handle the complexity of the entire protein environment. Molecular Dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are the primary computational tools for this purpose. nih.govnih.gov
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. frontiersin.org In the context of DMAPP, MD simulations can model how the substrate enters the enzyme's active site, how it is positioned by surrounding amino acid residues, and the conformational changes that both the enzyme and substrate undergo during the binding process. nih.gov
These simulations can reveal the network of non-covalent interactions that stabilize the enzyme-substrate complex. Key interactions for DMAPP typically include:
Hydrogen Bonds: Between the negatively charged oxygen atoms of the pyrophosphate group and polar/charged residues like Arginine, Lysine, or Serine.
Metal Coordination: Many enzymes that use DMAPP require a divalent metal ion (e.g., Mg²⁺ or Mn²⁺) in their active site. The ion coordinates with the pyrophosphate group, helping to neutralize its negative charge and facilitate its departure as a leaving group. MD simulations can accurately model the geometry and dynamics of this coordination.
Hydrophobic Interactions: The dimethylallyl "head" of DMAPP is nonpolar and often interacts with hydrophobic residues (e.g., Leucine, Isoleucine, Phenylalanine) in the active site, which helps to correctly orient the molecule for reaction.
By simulating the behavior of the enzyme-DMAPP complex, researchers can identify key residues that are critical for substrate binding and specificity.
To model the actual chemical reaction (i.e., the breaking and forming of bonds), a purely classical approach like MD is insufficient. This is where QM/MM methods become essential. nih.govbiomolmd.org In a QM/MM simulation, the system is partitioned into two regions: nih.gov
The QM Region: This small, chemically active part of the system (e.g., DMAPP and the side chains of a few critical amino acid residues) is treated with a high-level quantum mechanical method (like DFT). iu.edu
The MM Region: The rest of the system (the bulk of the protein and surrounding solvent) is treated with a classical molecular mechanics force field.
This hybrid approach allows for the accurate modeling of electronic changes during the reaction while remaining computationally feasible for large biological systems. chemrxiv.org QM/MM simulations have been successfully used to elucidate the detailed mechanisms of enzymes that utilize DMAPP. For example, in terpene synthases, QM/MM can model the entire reaction coordinate, from the initial ionization of DMAPP to form a carbocation, through subsequent cyclization and rearrangement steps. acs.org
These simulations provide invaluable data, such as:
Transition State Structures: Identifying the high-energy, transient molecular structures that exist at the peak of the reaction energy profile.
Activation Energies: Calculating the energy barrier for each step of the reaction, which determines the reaction rate and can be compared with experimental kinetic data.
Role of Active Site Residues: Quantifying the contribution of individual amino acid residues to the stabilization of the transition state, thereby explaining the enzyme's catalytic power. iu.edu
Through these advanced computational techniques, a detailed, dynamic picture of how enzymes catalyze reactions involving DMAPP can be constructed at the most fundamental atomic and electronic levels.
Applications of Dimethyl Acid Pyrophosphate in Chemical Biology and Organic Synthesis Research
Reagent in Academic Organic Synthesis
The reactivity of dimethylallyl pyrophosphate is dominated by the high-energy phosphoanhydride bond linking its two phosphate (B84403) groups and the potential for the pyrophosphate group to act as an excellent leaving group in chemical reactions.
Utilization in Phosphorylation Reactions of Alcohols and Amines
In principle, the phosphoanhydride bond within pyrophosphate-containing molecules is energy-rich, making them potential phosphorylating agents. libretexts.org The transfer of a phosphate group to a nucleophile like an alcohol or amine is a thermodynamically favorable process. However, in practical academic organic synthesis, dimethylallyl pyrophosphate itself is not commonly employed as a standard reagent for the general phosphorylation of alcohols and amines. Synthetic chemists typically utilize more stable, storable, or selectively reactive phosphorylating agents like phosphoryl chlorides or phosphoramidites for these transformations. The primary significance of DMAPP lies in its role as a biological phosphorylating agent within enzyme active sites.
Formation of Phosphodiester and Phosphoanhydride Bonds in Synthetic Routes
The chemistry of DMAPP is fundamentally linked to the formation of phosphodiester and phosphoanhydride bonds, which are cornerstones of biochemistry.
Phosphoanhydride Bonds: The bond linking the two phosphate groups within the DMAPP molecule is a phosphoanhydride bond. youtube.com The synthesis of such bonds is an energy-consuming process, and their hydrolysis releases a significant amount of free energy. libretexts.orgportlandpress.com In biological systems, the energy for reactions is often supplied by the hydrolysis of the two phosphoanhydride bonds in Adenosine triphosphate (ATP). khanacademy.org The formation of DMAPP itself via the MVA or MEP pathway involves enzymatic steps that create this high-energy linkage. nih.gov
Utility in Metabolic Engineering and Biological Research Models
In biological research, DMAPP is a key molecule for studying and manipulating the biosynthesis of thousands of compounds.
Modulating Isoprenoid Biosynthesis Pathways for Enhanced Production of Target Compounds in Research Systems
Isoprenoids constitute one of the largest classes of natural products, with applications ranging from pharmaceuticals to fragrances and biofuels. nih.gov All isoprenoids are derived from the five-carbon precursors IPP and its isomer, DMAPP. wikipedia.orgplos.org Metabolic engineering research often focuses on modifying microbial or plant systems to overproduce specific, high-value isoprenoids.
The supply of IPP and DMAPP is a critical rate-limiting step in these pathways. researchgate.net By manipulating the enzymes of the MVA or MEP pathways, researchers can increase the intracellular pool of these precursors. This enhanced supply can then be channeled towards the synthesis of a target compound, such as the antimalarial drug artemisinin (B1665778) or the anticancer agent paclitaxel. The regulation and compartmentalization of DMAPP and IPP are key areas of study for rationally designing systems with enhanced production capabilities. taylorandfrancis.comresearchgate.net
Development of Membrane-Permeant Analogs for Independent Cellular Introduction in Research Models
A significant challenge in studying the distinct cellular roles of DMAPP and IPP is that these molecules are negatively charged and cannot cross the cell membrane. nih.gov To overcome this, researchers have developed membrane-permeant analogs. This strategy involves neutralizing the charged pyrophosphate group through esterification, effectively creating a prodrug form of the molecule. nih.gov
One successful approach involves attaching self-immolative esters (SIEs) to the pyrophosphate moiety. nih.gov These SIE-modified analogs of DMAPP are uncharged and can freely enter cells. Once inside, ubiquitous cellular esterase enzymes cleave the esters, triggering a chemical cascade that releases the original, unmodified DMAPP molecule for metabolic use. nih.gov This technique allows for the controlled, exogenous delivery of DMAPP to probe its specific effects on cellular processes, independent of its endogenous biosynthesis. nih.gov
For instance, this strategy has been used in cancer cell research. Treatment of glioblastoma cells with pitavastatin, an inhibitor of the MVA pathway, blocks the production of IPP and DMAPP and halts cell growth. nih.gov The addition of membrane-permeant DMAPP analogs was shown to rescue the growth of these cells, demonstrating that the synthesized analog was successfully taken up by the cells and converted into its metabolically active form. nih.gov
| Experimental Condition | Pathway Status | Observed Outcome | Reference |
|---|---|---|---|
| Untreated U-87MG Cells | Endogenous MVA pathway is active | Normal cell growth | nih.gov |
| Cells + Pitavastatin | MVA pathway is inhibited; DMAPP production blocked | Cell growth is abrogated | nih.gov |
| Cells + Pitavastatin + Membrane-Permeant DMAPP Analog | MVA pathway is inhibited; DMAPP is supplied exogenously | Cell growth is rescued | nih.gov |
Investigating the Role of Pyrophosphate Metabolites as Danger Signals in Cellular Processes within Research Frameworks
Recent research has uncovered a role for certain pyrophosphate-containing metabolites as extracellular and intracellular danger signals. When cells die in a lytic fashion due to injury or infection, they can release their contents, including metabolic intermediates, into the surrounding environment. repec.orgnih.govuaeu.ac.ae
Studies have identified farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid precursor derived from DMAPP, as one such danger signal. repec.orgnih.gov When FPP is present outside the cell, it can trigger acute cell death in neighboring cells. nih.gov This cytotoxic effect is dependent on both the hydrophobic isoprenyl chain and the highly charged pyrophosphate head group of the molecule. nih.govplos.org The mechanism involves the activation of the TRPM2 cation channel, leading to a massive influx of extracellular calcium, which ultimately induces cell death. repec.orgnih.gov This FPP-TRPM2 danger signal axis has been implicated as a factor in the neuronal loss that occurs during ischemic stroke. repec.orgnih.gov Investigating these pyrophosphate metabolites provides a framework for understanding how metabolic dysregulation can contribute to tissue damage and inflammation. uaeu.ac.ae
| Finding | Mechanism/Detail | Significance in Research Models | Reference |
|---|---|---|---|
| FPP induces acute cell death | Acts as an extracellular danger signal when released from damaged cells. | Explains a potential mechanism for propagating tissue damage after initial injury. | nih.gov |
| Cytotoxicity is structure-dependent | Requires both the 15-carbon hydrophobic tail and the charged pyrophosphate head. | Highlights the specificity of the recognition and signaling process. | nih.govplos.org |
| Mechanism involves TRPM2 channel | FPP binding activates the TRPM2 cation channel. | Provides a specific molecular target for potential therapeutic intervention. | repec.org |
| Induces extracellular calcium influx | Opening of the TRPM2 channel leads to a rapid and lethal increase in intracellular calcium. | Links the external signal (FPP) to a known internal cell death pathway. | nih.gov |
| Implicated in ischemic injury | FPP accumulates in the brain in mouse models of stroke. | Suggests the FPP-TRPM2 axis is relevant in pathological conditions. | repec.orgnih.gov |
Q & A
Basic Research Questions
Q. How can researchers accurately identify and distinguish DMAPP from structurally similar pyrophosphates in biochemical assays?
- Methodological Answer: DMAPP can be distinguished using tandem mass spectrometry (MS/MS) coupled with high-performance liquid chromatography (HPLC). The unique fragmentation pattern of DMAPP (molecular formula C₅H₁₂O₇P₂) allows differentiation from analogs like isopentenyl pyrophosphate (IPP) or geranyl pyrophosphate (GPP). Isotopic labeling (e.g., ¹³C or ³²P) further aids in tracking metabolic incorporation .
- Key Technique: Use collision-induced dissociation (CID) in MS/MS to resolve the methyl-allyl side chain signature of DMAPP.
Q. What experimental protocols are recommended for quantifying DMAPP in plant terpenoid biosynthesis pathways?
- Methodological Answer: Fluorometric assays adapted from dihydroxyacetone phosphate (DHAP) detection kits (e.g., Abcam’s Fluorometric DHAP Assay Kit) can be modified by substituting DMAPP-specific enzymes (e.g., prenyltransferases) to generate detectable fluorescent products. Validate results with nuclear magnetic resonance (NMR) for structural confirmation .
- Data Tip: Include a standard curve using synthetic DMAPP (purity ≥95%) to ensure quantification accuracy.
Q. What precautions are critical when handling DMAPP in laboratory settings?
- Methodological Answer: DMAPP is hydrolytically unstable; store lyophilized aliquots at -80°C under inert gas (argon). Use chelating agents (e.g., EDTA) in buffers to prevent metal-catalyzed degradation. Toxicity data extrapolated from organophosphate classes suggest using PPE (gloves, goggles) and fume hoods during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictory data on DMAPP’s role in enzyme inhibition versus substrate activation in dihydropteroate synthase (DHPS)?
- Methodological Answer: Perform X-ray crystallography to compare DHPS-DMAPP binding modes under varying pH and ionic conditions. Molecular dynamics simulations can identify if DMAPP stabilizes the pyrophosphate pocket or competes with native substrates. Cross-validate with isothermal titration calorimetry (ITC) to quantify binding affinities .
- Case Study: A 2021 study showed DMAPP’s carboxylate side chain requires optimization for stable outer-loop DHPS interactions .
Q. What strategies are effective for tracking DMAPP stability in real-time during DNA repair studies involving pyrophosphate linkages?
- Methodological Answer: Use ³²P-radiolabeled DMAPP to monitor hydrolysis pathways via thin-layer chromatography (TLC) or autoradiography. Pair with Förster resonance energy transfer (FRET)-based probes to detect pyrophosphate cleavage products (e.g., pNOH and ppN) in enzymatic assays .
- Contradiction Note: Pyrophosphate linkages resist hydrolysis by Exo III and Pol II, suggesting DMAPP’s stability may depend on enzyme-specific active-site conformations .
Q. How can metabolic engineering enhance DMAPP flux in microbial systems for terpenoid production?
- Methodological Answer: Overexpress mevalonate (MVA) pathway genes (e.g., ERG12, IDI1) in E. coli or S. cerevisiae to bypass endogenous regulatory bottlenecks. Use CRISPR interference (CRISPRi) to downcompete competing pathways (e.g., fatty acid synthesis). Monitor flux via ¹³C metabolic flux analysis (MFA) .
- Example: In Dunaliella viridis, arachidonic acid induction increased GPS (geranyl pyrophosphate synthase) activity by 3.5-fold, directly linking DMAPP availability to carotenoid yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
